molecular formula C10H18O4 B8591151 Dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester

Dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester

Cat. No. B8591151
M. Wt: 202.25 g/mol
InChI Key: YOCBTLVVNWJIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-(oxolan-3-yloxy)propanoate

InChI

InChI=1S/C10H18O4/c1-10(2,9(11)12-3)7-14-8-4-5-13-6-8/h8H,4-7H2,1-3H3

InChI Key

YOCBTLVVNWJIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCOC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Dimethyl-3-trimethylsilanyloxy-propionic acid methyl ester (478 mg, 2.34 mmol) was added to a solution of dihydro-furan-3-one (168 mg, 1.95 mmol) and FeCl3 (16 mg, 0.097 mmol) in nitromethane (6.0 mL) at 0° C. Triethylsilane (0.374 mL, 2.33 mmol) was added and the reaction was warmed to room temperature and stirred for 2 h. Sat. NaHCO3 was added and the reaction was extracted with dichloromethane. The organic layer was separated, washed with brine, dried over Na2SO4 and concentrated to give a pale liquid. Purification by flash column chromatography on silica gel using 30% ethyl acetate in hexanes provided dimethyl-3-(tetrahydro-furan-3-yloxy)-propionic acid methyl ester (353 mg, 75%) as a colorless liquid.
Name
2,2-Dimethyl-3-trimethylsilanyloxy-propionic acid methyl ester
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.374 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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